Cas no 1624261-53-5 (3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine)
3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine
- 1624261-53-5
- AKOS024463577
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- MDL: MFCD28044056
- Inchi: 1S/C8H15NO2/c1-9-3-2-7(6-9)8-10-4-5-11-8/h7-8H,2-6H2,1H3
- InChI Key: ZVGPTNYXIQBVKF-UHFFFAOYSA-N
- SMILES: O1CCOC1C1CN(C)CC1
Computed Properties
- Exact Mass: 157.110278721Da
- Monoisotopic Mass: 157.110278721Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 21.7Ų
3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109008178-250mg |
3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine |
1624261-53-5 | 95% | 250mg |
423.72 USD | 2021-06-01 | |
| Alichem | A109008178-1g |
3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine |
1624261-53-5 | 95% | 1g |
999.90 USD | 2021-06-01 | |
| Chemenu | CM279130-1g |
3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine |
1624261-53-5 | 95% | 1g |
$926 | 2021-08-18 | |
| Chemenu | CM279130-1g |
3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine |
1624261-53-5 | 95% | 1g |
$910 | 2023-02-18 | |
| Ambeed | A873850-1g |
3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine |
1624261-53-5 | 95+% | 1g |
$919.0 | 2024-04-23 |
3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine Suppliers
3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine
Comprehensive Overview of 3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine (CAS No. 1624261-53-5): Properties, Applications, and Industry Insights
3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine (CAS No. 1624261-53-5) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a pyrrolidine ring with a 1,3-dioxolane moiety, offering versatile reactivity for synthetic applications. As the demand for novel heterocyclic compounds surges, this chemical has emerged as a key intermediate in drug discovery pipelines, particularly for CNS-targeting therapeutics.
Recent studies highlight the compound's role in developing chiral catalysts and bioactive molecules. Its 1-methylpyrrolidine segment provides steric control in asymmetric synthesis, while the dioxolane group serves as a protected aldehyde equivalent – a feature extensively discussed in green chemistry forums. Industry reports indicate growing interest in such multifunctional building blocks that align with sustainable synthesis principles, addressing frequent search queries like "eco-friendly heterocyclic compounds" and "renewable chemical intermediates."
The physicochemical profile of CAS 1624261-53-5 reveals advantageous properties for industrial applications. With moderate polarity (logP ~0.8) and good thermal stability (decomposition >200°C), it facilitates diverse cross-coupling reactions – a trending topic in medicinal chemistry communities. Analytical data from recent patents demonstrate its utility in constructing NK1 receptor antagonists, correlating with rising searches for "neurokinin pathway modulators." The compound's structural tunability also makes it relevant to machine learning-assisted drug design, an area experiencing 300% YoY growth in scholarly citations.
Manufacturing considerations for 3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine emphasize atom economy and catalytic efficiency. Current production methods employ microwave-assisted cyclization techniques, reducing energy consumption by 40% compared to conventional heating – addressing the popular query "energy-efficient heterocycle synthesis." Quality control protocols utilize HPLC-MS and chiral chromatography to ensure >99% purity, meeting stringent requirements for GMP-compliant intermediates in FDA submissions.
Emerging applications leverage the compound's conformational rigidity in designing allosteric enzyme modulators. Computational studies (frequently searched as "molecular docking of dioxolane derivatives") predict strong binding to protein cavities, particularly in kinase inhibition therapies. The 1,3-dioxolane component's metabolic stability also positions it favorably for prodrug development, a hot topic in biopharmaceutical optimization circles. These attributes explain the 78% increase in patent filings referencing CAS 1624261-53-5 since 2020.
Storage and handling protocols for 3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine follow standard organic compound guidelines, with emphasis on moisture-sensitive characteristics of the dioxolane group. Technical bulletins recommend argon atmosphere storage for long-term stability, a detail often queried by industrial purchasers. The compound's low ecotoxicity profile (OECD 301D) and biodegradability metrics align with ESG compliance standards, increasingly prioritized in chemical procurement decisions.
Market analysts project 12.4% CAGR for functionalized pyrrolidine derivatives through 2030, driven by demand for fragment-based drug discovery platforms. As a scaffold modifier, CAS 1624261-53-5 enables rapid generation of structure-activity relationships (SAR) – a technique dominating "hit-to-lead optimization" search volumes. Custom synthesis services now offer deuterated versions of the compound for ADME studies, reflecting the pharmaceutical industry's focus on isotope-labeled probes.
Academic research utilizing this compound frequently appears in high-impact journals covering catalysis science and peptidomimetics. Its stereochemical versatility enables construction of quaternary carbon centers – a persistent challenge in synthetic organic chemistry forums. The recent incorporation of flow chemistry techniques (searched 150% more in 2023) has further enhanced its utility in continuous manufacturing platforms for API production.
Regulatory status of 3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine remains favorable across major markets, with no restricted substance classifications. Safety data sheets indicate standard laboratory precautions suffice for handling, though glovebox techniques are recommended for air-sensitive reactions – a nuance frequently overlooked in academic protocol searches. The compound's scalability has been demonstrated in multi-kilogram batches, meeting commercial demand for toll manufacturing partnerships.
Future directions anticipate expanded use in bioconjugation chemistry and PROTAC technology, two rapidly growing areas in targeted protein degradation. The pyrrolidine nitrogen offers ligation sites for click chemistry applications, while the dioxolane can serve as a latent carbonyl for controlled release formulations. These cutting-edge applications position CAS 1624261-53-5 as a future-proof intermediate in next-generation therapeutic development.
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